molecular formula C32H42N3NaO9S B12398381 Fluorescent red 610

Fluorescent red 610

Cat. No.: B12398381
M. Wt: 667.7 g/mol
InChI Key: HMAWMSKJKAVASI-WUMRYHGQSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescent red 610 is a fluorescent dye that is particularly well-suited for excitation by helium-neon lasers at 594 nm. It exhibits strong fluorescence with an absorption maximum at 609 nm and an emission maximum at 629 nm . This compound is widely used in various scientific and industrial applications due to its vibrant fluorescence properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescent red 610 is synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds. The synthetic route typically involves the reaction of a sulfonated aromatic compound with a diazonium salt, followed by further modifications to introduce the desired functional groups . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Fluorescent red 610 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Fluorescent red 610 has a wide range of applications in scientific research, including:

Mechanism of Action

Fluorescent red 610 exerts its effects through a mechanism involving the absorption of light at a specific wavelength (609 nm) and the subsequent emission of light at a longer wavelength (629 nm)The molecular targets and pathways involved in this process are primarily related to the compound’s chemical structure and its interaction with light .

Comparison with Similar Compounds

Fluorescent red 610 can be compared with other similar fluorescent dyes, such as:

This compound is unique due to its specific excitation and emission wavelengths, making it particularly suitable for applications requiring red fluorescence. Its strong fluorescence and compatibility with helium-neon lasers further enhance its utility in various research and industrial applications .

Properties

Molecular Formula

C32H42N3NaO9S

Molecular Weight

667.7 g/mol

IUPAC Name

sodium;6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoate

InChI

InChI=1S/C32H43N3O9S.Na/c1-6-33(7-2)22-13-15-24-26(32(3,4)5)21-23(44-27(24)20-22)14-16-25-29(38)34(17-10-8-9-12-28(36)37)31(40)35(30(25)39)18-11-19-45(41,42)43;/h13-16,20-21H,6-12,17-19H2,1-5H3,(H,36,37)(H,41,42,43);/q;+1/p-1/b23-14+,25-16-;

InChI Key

HMAWMSKJKAVASI-WUMRYHGQSA-M

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C/C(=C\C=C/3\C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)O)CCCCCC(=O)[O-])/O2)C(C)(C)C.[Na+]

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=CC=C3C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)O)CCCCCC(=O)[O-])O2)C(C)(C)C.[Na+]

Origin of Product

United States

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